Tembamide

描述

Significance as a Naturally Occurring Benzamide (B126) Derivative

Tembamide is recognized as a naturally occurring benzamide derivative, a class of compounds characterized by a benzoyl group attached to an amine. It has been isolated from various natural sources, highlighting its presence in the plant kingdom. For instance, this compound has been found in the bark of Fagara hyemalis researchgate.net and the roots of Aegle marmelos, commonly known as Bael tree rjppd.org. It is also identified as a "piperamide," a characteristic constituent of Piper species, such as Piper mollicomum Kunth unesp.brredalyc.org.

The significance of this compound stems from its natural origin and the biological activities reported for it. For example, (S)-tembamide has been reported to exhibit antiviral activity, specifically against HIV researchgate.netrsc.orgsemanticscholar.org. Additionally, it has shown moderate in vitro antifungal activity against strains like Cladosporium cladosporioides and Cladosporium sphaerospermum unesp.brredalyc.org. Some research also indicates that this compound possesses adrenaline-like activity and mild insecticidal properties researchgate.net.

Historical Perspective of this compound Research

Research into this compound has evolved over time, driven by its natural occurrence and reported bioactivities. Early investigations likely focused on its isolation and structural elucidation from plant sources. The recognition of its chiral center, despite often being isolated as a racemate or with low enantiomeric excess from natural sources, prompted scientists to develop enantioselective synthetic routes for both its enantiomers researchgate.net.

Historically, the synthesis of this compound and related β-amino alcohol derivatives has been a subject of interest in organic chemistry. Various synthetic approaches have been explored, including chemo-enzymatic methods. For example, a one-pot, four-step sequential chemoenzymatic cascade has been developed for the production of (S)-tembamide, involving steps such as chemical azidolysis, enzymatic asymmetric reduction, palladium-catalyzed hydrogenation, and acylation semanticscholar.orgtaylorandfrancis.com. This highlights a historical trend towards more efficient and environmentally conscious synthetic pathways.

Scope and Research Focus on this compound

Current research on this compound continues to explore its synthesis and potential applications, particularly focusing on its enantiomeric forms due to the importance of optical purity in biologically active compounds researchgate.netrsc.org. The scope of research includes:

Asymmetric Synthesis: A significant focus is on developing highly selective asymmetric syntheses to obtain enantiomerically pure this compound, such as (S)-tembamide with high enantiomeric excess (ee >99%) researchgate.netrsc.orgsemanticscholar.orgtaylorandfrancis.com. This is crucial because the biological activity can vary significantly between enantiomers rsc.org.

Chemo-enzymatic Approaches: The integration of enzyme catalysis with traditional chemical synthesis, often in "one-pot" operations, represents a key research direction. This approach aims to provide efficient and ecologically beneficial routes to this compound and similar compounds rsc.orgsemanticscholar.orgtaylorandfrancis.comuniovi.es.

Biological Activity Investigations: While the article strictly excludes dosage and safety profiles, the continued research into this compound's biological activities, such as its antiviral and antifungal properties, remains a core research focus researchgate.netunesp.brredalyc.orgrsc.org. This involves exploring its mechanism of action and potential therapeutic applications.

Structural Modifications and Analog Synthesis: Research may also extend to synthesizing analogs of this compound to evaluate their biological potential and understand structure-activity relationships redalyc.org.

The overarching goal of this compound research is to provide accessible and sustainable methods for producing this natural product, enabling further investigation into its properties and potential utility.

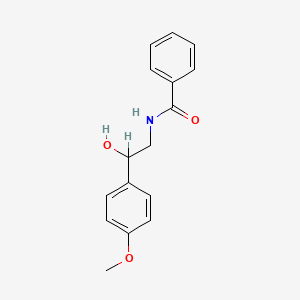

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICURWGAEFHESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934640 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15298-28-9, 50802-66-9 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15298-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMBAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation

Isolation from Piper Species (e.g., Piper mollicomum)

Tembamide and its derivative, this compound acetate (B1210297), have been isolated from various species within the Piper genus. Specifically, this compound (compound 1) and (R)-(-)-tembamide acetate (compound 2) were identified from dichloromethane (B109758) extracts of the leaves, stems, and roots of Piper mollicomum Kunth. redalyc.orgresearchgate.netredalyc.orgunesp.brceipa.edu.co Further research has shown that this compound acetate can also be obtained through hydrolysis from Piper guayranum. redalyc.orgresearchgate.net More recently, this compound (compound 5) and this compound acetate (compound 2) were reported as isolated compounds from Piper pertomentellum. nih.gov

The isolation process from Piper mollicomum involved the fractionation of crude dichloromethane extracts. For instance, from the stems, additional amounts of this compound and (R)-(-)-tembamide acetate were isolated. redalyc.org

| Compound Name | Plant Species | Plant Part(s) | Extraction Method | Reference |

| This compound | Piper mollicomum | Leaves, Stem, Roots | Dichloromethane | redalyc.orgresearchgate.netredalyc.orgunesp.brceipa.edu.co |

| (R)-(-)-Tembamide Acetate | Piper mollicomum | Leaves, Stem, Roots | Dichloromethane | redalyc.orgresearchgate.netredalyc.orgunesp.brceipa.edu.co |

| This compound Acetate | Piper guayranum | Dichloromethane fraction | Hydrolysis | redalyc.orgresearchgate.net |

| This compound | Piper pertomentellum | Aerial part | Ethanolic extract | nih.gov |

| This compound Acetate | Piper pertomentellum | Aerial part | Ethanolic extract | nih.gov |

Isolation from Zanthoxylum Species (e.g., Zanthoxylum ailanthoides, Zanthoxylum capense)

This compound is a recognized chemical constituent of plants belonging to the Rutaceae family, with notable occurrences in Zanthoxylum species. mdpi.comredalyc.orgresearchgate.netmdpi.comresearchgate.net For instance, (+)-tembamide has been successfully isolated from the root bark of Zanthoxylum ailanthoides. researchgate.netfrontiersin.orgnih.gov It has also been reported as a constituent of Zanthoxylum capense. redalyc.orgresearchgate.netulisboa.ptnih.govresearchgate.net Furthermore, (R)-tembamide has been isolated from Zanthoxylum fagara, previously known as Fagara hyemalis. nih.govscielo.org.mx

| Compound Name | Plant Species | Plant Part(s) | Reference |

| This compound | Zanthoxylum ailanthoides | Root bark | mdpi.comredalyc.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.netscispace.comindexcopernicus.com |

| (+)-Tembamide | Zanthoxylum capense | Not specified | redalyc.orgresearchgate.netulisboa.ptnih.govresearchgate.net |

| (R)-Tembamide | Zanthoxylum fagara | Not specified | nih.govscielo.org.mx |

Isolation from Aegle marmelos

Aegle marmelos (commonly known as Bael), a plant in the Rutaceae family, is another significant natural source of this compound. mdpi.comredalyc.orgresearchgate.netresearchgate.netscielo.org.mxmeral.edu.mmacademicstrive.comhoneybee.orgrjpn.orgglobalresearchonline.netinteresjournals.orgijrap.netresearchgate.net this compound has been isolated from various parts of this plant, including the stem bark and roots. meral.edu.mmhoneybee.orgrjpn.orginteresjournals.orgijrap.net A new compound, 2-O-ethylthis compound (compound 5), was also identified from the stem bark of Aegle marmelos. meral.edu.mm

| Compound Name | Plant Species | Plant Part(s) | Reference |

| This compound | Aegle marmelos | Various parts, including stem bark and root | mdpi.comredalyc.orgresearchgate.netresearchgate.netscielo.org.mxmeral.edu.mmacademicstrive.comhoneybee.orgrjpn.orgglobalresearchonline.netinteresjournals.orgijrap.netresearchgate.net |

| 2-O-ethylthis compound | Aegle marmelos | Stem bark | meral.edu.mm |

Enantiomeric Forms and Racemates in Natural Isolates

This compound possesses a chiral center, indicating the possibility of enantiomeric forms. mdpi.comresearchgate.netresearchgate.net While chiral natural products are often biosynthesized in optically pure forms, this compound has been isolated from natural sources either as a racemate (an equimolar mixture of enantiomers) or with a low enantiomeric excess (e.e.). mdpi.comresearchgate.netresearchgate.netmdpi.com This observation has prompted the development of enantioselective synthetic routes to obtain both enantiomers. mdpi.comresearchgate.netresearchgate.net

Specific enantiomeric forms have been identified in certain plant isolates. For example, (R)-(-)-tembamide and (R)-(-)-tembamide acetate have been isolated from Piper mollicomum. redalyc.orgresearchgate.netredalyc.orgunesp.brceipa.edu.co Similarly, (R)-(−)-tembamide was isolated from Fagara hyemalis (now Zanthoxylum fagara). scielo.org.mx Conversely, (+)-tembamide has been reported from Zanthoxylum ailanthoides. researchgate.netfrontiersin.orgnih.gov The occurrence of both enantiomers in nature, sometimes even within the same species or different genera, highlights the complexity of natural product biosynthesis. mdpi.comnih.gov The enantiomeric composition of many isolated natural products is still not fully characterized, with optical rotation measurements being a common method for assessing enantiomeric purity and absolute configuration. mdpi.com

Synthetic Methodologies and Enantioselective Approaches for Tembamide

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, providing a powerful strategy for the construction of complex chiral molecules like Tembamide. aiche.org This approach often leads to more sustainable processes by employing enzymes that operate under mild conditions and are biodegradable. aiche.org

Stereoselective Reduction by Alcohol Dehydrogenases

An efficient stereoselective synthesis of (R)-(−)-Tembamide has been achieved through the asymmetric reduction of a precursor α-azidoarylketone. This method utilizes enzymes from Daucus carota root, which act as alcohol dehydrogenases, to catalyze the reduction of the ketone to the corresponding (R)-2-azido-1-arylethanol with high enantioselectivity. This chiral azido (B1232118) alcohol serves as a key intermediate in the synthesis of (R)-(−)-Tembamide.

The bioreduction process is conducted under mild and environmentally benign conditions, offering a green alternative to conventional chemical reducing agents. The resulting (R)-2-azido-1-arylethanol is obtained in high yield and with excellent enantiomeric excess. The subsequent conversion of this intermediate to (R)-(−)-Tembamide involves standard chemical transformations.

Palladium Nanoparticle-Catalyzed Azide (B81097) Hydrogenation

While the stereoselective synthesis of the chiral azido alcohol intermediate is achieved enzymatically, the subsequent conversion of the azide to an amine is a critical step. Palladium nanoparticle-catalyzed hydrogenation is a well-established and efficient method for the reduction of azides to primary amines under mild conditions. nih.govnih.gov This reaction is characterized by its high chemoselectivity, allowing for the reduction of the azide group in the presence of other functional groups. nih.gov

One-Pot Multi-Step Synthesis Strategies

The development of one-pot multi-step synthetic routes is a significant goal in modern organic chemistry as they offer increased efficiency, reduced waste, and lower operational costs by avoiding the isolation and purification of intermediates. chemrxiv.org In the synthesis of (S)-Tembamide, a one-pot, two-step catalytic approach has been successfully implemented.

This process begins with a concurrent bi-enzymatic cascade to produce the chiral intermediate, (S)-4-methoxymandelonitrile benzoate (B1203000). This enzymatic step is directly followed by the catalytic hydrogenation of the nitrile group in the same reaction vessel, leading to the formation of (S)-Tembamide. This strategy streamlines the synthesis by telescoping two distinct catalytic transformations—one biocatalytic and one chemocatalytic—into a single operational sequence. The successful execution of this one-pot process demonstrates the compatibility of the different catalytic systems and reaction conditions, paving the way for more integrated and efficient synthetic designs.

Ecological Benefits and Environmental Impact Assessment of Synthetic Routes

The chemo-enzymatic and multi-catalytic routes developed for this compound synthesis offer significant ecological benefits over traditional chemical methods. The use of enzymes as catalysts aligns with the principles of green chemistry by promoting reactions under mild conditions (ambient temperature and pressure), which reduces energy consumption. aiche.org Enzymes are also biodegradable and derived from renewable resources, further minimizing the environmental footprint of the synthesis. aiche.org

The one-pot synthesis strategy for (S)-Tembamide contributes to a more sustainable process by reducing the amount of solvent and energy required for intermediate purification steps. This approach also minimizes waste generation, a key metric in assessing the environmental impact of a chemical process. While a formal life cycle assessment for the synthesis of this compound has not been reported in the reviewed literature, the inherent characteristics of the chemo-enzymatic and multi-catalytic methodologies strongly suggest a favorable environmental profile compared to classical synthetic routes that often rely on stoichiometric reagents and protecting group manipulations. The pursuit of such biocatalytic and one-pot strategies is indicative of a broader trend in pharmaceutical manufacturing towards more sustainable and environmentally responsible practices.

Multi-Catalytic Asymmetric Routes

Multi-catalytic asymmetric synthesis involves the use of multiple catalysts, which can be a combination of biocatalysts and chemocatalysts, to perform a sequence of reactions, often in a cascade fashion. This approach leverages the unique strengths of different catalytic systems to achieve high levels of stereoselectivity and efficiency.

Bi-Enzymatic Cascade for Chiral Precursors

A highly effective multi-catalytic route for the synthesis of (S)-Tembamide has been developed, which commences with a concurrent bi-enzymatic cascade to generate a key chiral precursor, (S)-4-methoxymandelonitrile benzoate. This initial step is a one-pot reaction that utilizes two immobilized enzymes: a hydroxynitrile lyase from Manihot esculenta (MeHNL) and a lipase (B570770) A from Candida antarctica (CALA).

The reaction proceeds as follows: 4-anisaldehyde is converted to the corresponding cyanohydrin by MeHNL in the presence of a cyanide source. Concurrently, CALA catalyzes the acylation of the cyanohydrin with an acyl donor, such as phenyl benzoate, to produce (S)-4-methoxymandelonitrile benzoate with excellent enantioselectivity (99% e.e.) and a fair yield of 80%. The use of immobilized enzymes facilitates their recovery and reuse, adding to the economic and environmental viability of the process.

Below are interactive data tables summarizing the catalyst screening for the hydrogenation step.

Table 1: Catalyst Screening for the Hydrogenation of (S)-4-methoxymandelonitrile benzoate to (S)-Tembamide

| Catalyst | Conversion (%) | Selectivity for (S)-Tembamide (%) |

| Raney Ni | >99 | 32 |

| Pd/C (5%) | 85 | 15 |

| PtO2 | 50 | 10 |

| Rh/C (5%) | 25 | 5 |

Data sourced from Leemans et al. (2019).

Table 2: Optimization of Reaction Conditions for Raney Ni-Catalyzed Hydrogenation

| Parameter | Condition | Yield of (S)-Tembamide (%) |

| Temperature | Room Temperature | 32 |

| Temperature | 50°C | 25 |

| H2 Pressure | 1 bar | 32 |

| H2 Pressure | 10 bar | 45 |

Data sourced from Leemans et al. (2019).

Catalytic Hydrogenation of Nitrile Moieties

The catalytic hydrogenation of nitrile moieties presents a crucial step in several synthetic routes to this compound. This transformation typically involves the reduction of a cyanohydrin derivative to a primary amine, which can then be acylated. A common precursor is (S)-4-methoxymandelonitrile benzoate, which is converted to (S)-Tembamide through a hydrogenation reaction. organic-chemistry.orgwikipedia.org This method is advantageous as it can lead to the desired product with high chemoselectivity and enantioretention. organic-chemistry.org

The reaction involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂). This is typically followed by an in-situ acyl migration, where the benzoyl group moves from the oxygen to the newly formed amine, yielding the final N-acyl-β-amino alcohol, this compound. wikipedia.org Heterogeneous transition metal catalysts are frequently employed for this reduction. wikipedia.orgnih.gov

Various catalysts have been explored for this process, with Raney-type catalysts being particularly effective. For instance, the hydrogenation of an O-benzoyl cyanohydrin to (S)-tembamide has been successfully achieved using Raney Ni. organic-chemistry.orgwikipedia.org Other catalysts, such as Raney Co, have also been investigated. wikipedia.org The choice of catalyst is critical as it significantly influences the selectivity and reaction rate. nih.gov

Optimization of Hydrogenation Parameters

To maximize the yield and selectivity of this compound synthesis via catalytic hydrogenation, several reaction parameters have been systematically optimized. These include the nature of the catalyst, reaction temperature, hydrogen pressure, catalyst loading, and substrate concentration. organic-chemistry.orgmdpi.com

Studies have shown that both the catalyst type and reaction temperature have a significant impact on the outcome. For the hydrogenation of (±)-4-methoxymandelonitrile benzoate, Raney Ni has demonstrated superior performance over Raney Co, especially at elevated temperatures. wikipedia.org

Key Optimization Findings:

Catalyst Selection: Raney Ni was identified as a more effective catalyst compared to Raney Co for the synthesis of this compound from its cyanohydrin precursor. wikipedia.org

Temperature: The reaction temperature plays a crucial role. For the Raney Ni-catalyzed reaction, an optimal temperature was found to be 100°C, which provided a good yield of this compound. wikipedia.orgmdpi.com

Hydrogen Pressure: The influence of hydrogen pressure has also been studied, with experiments conducted under varying pressures to determine the optimal conditions for the reduction. organic-chemistry.org

Catalyst Loading and Substrate Concentration: Adjusting the catalyst-to-substrate ratio and the initial substrate concentration were found to impact the reaction's selectivity and yield. Higher concentrations of the starting material, 4-methoxymandelonitrile benzoate, were observed to have a negative effect on the selectivity of the hydrogenation, resulting in a lower this compound yield. mdpi.com

The interactive table below summarizes the effect of temperature on the yield of this compound using different catalysts.

| Catalyst | Temperature (°C) | This compound Yield (%) |

| Raney Ni | 80 | ~20 |

| Raney Ni | 100 | ~25 |

| Raney Ni | 120 | ~20 |

| Raney Co | 80 | <5 |

| Raney Co | 100 | ~10 |

| Raney Co | 120 | ~15 |

Data derived from graphical representations in scientific literature. wikipedia.org

Asymmetric Synthesis via Chiral Cyanohydrins

An effective enantioselective route to (R)-Tembamide involves the use of chiral cyanohydrins as key intermediates. researchgate.net This strategy hinges on the enantioselective addition of a cyanide source to an aldehyde, establishing the crucial stereocenter early in the synthetic sequence. The resulting optically active cyanohydrin is then converted to the target molecule through a series of chemical transformations. researchgate.net

Chiral Lewis Acid Catalysis in Cyanohydrin Formation

The cornerstone of this asymmetric approach is the enantioselective formation of cyanohydrins from aldehydes, which can be achieved using chiral Lewis acid catalysts. researchgate.net In the synthesis of (R)-Tembamide, anisaldehyde is reacted with a cyanide source, such as trimethylsilylcyanide, in the presence of a chiral catalyst. researchgate.net

A notable example involves the use of a chiral Schiff-base titanium complex as the Lewis acid catalyst. researchgate.net This catalyst facilitates the addition of the cyanide group to the aldehyde in a stereocontrolled manner, leading to the formation of the chiral cyanohydrin with high optical purity. researchgate.net The use of trimethylsilylcyanide is considered advantageous as it is easier to handle than hydrogen cyanide (HCN). researchgate.net

Transformation of Cyanohydrins to Beta-Amino Alcohols

Once the chiral cyanohydrin is synthesized, the next step is its conversion into a chiral β-amino alcohol. This transformation is typically achieved through the reduction of the nitrile group. researchgate.net

For instance, the chiral cyanohydrin derived from anisaldehyde can be reduced using reagents like diborane (B8814927) to yield the corresponding β-amino alcohol. researchgate.net This reduction converts the cyano group into an aminomethyl group, furnishing the core structure of the β-amino alcohol necessary for the final step of this compound synthesis. researchgate.net The resulting chiral β-amino alcohol can be obtained in high optical purity, preserving the stereochemistry established in the cyanohydrin formation step. researchgate.net

Acylation for this compound Synthesis

The final step in this synthetic sequence is the acylation of the chiral β-amino alcohol to yield this compound. researchgate.net This involves the formation of an amide bond between the amino group of the β-amino alcohol and a suitable acylating agent.

In the synthesis of (R)-Tembamide, the chiral β-amino alcohol is treated with benzoyl chloride. researchgate.net This reaction leads to the formation of the desired amide linkage, completing the synthesis of this compound with a high optical purity (95% enantiomeric excess). researchgate.net

Asymmetric Dihydroxylation (AD) Approaches

A distinct and efficient enantioselective strategy for the synthesis of (R)-(-)-Tembamide employs the Sharpless Asymmetric Dihydroxylation (AD) as the key chirality-inducing step. researchgate.net This powerful method allows for the creation of chiral vicinal diols from prochiral olefins with high enantioselectivity.

The synthesis commences with a suitable olefin, which is subjected to the AD reaction conditions. This typically involves a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation and thus the absolute configuration of the resulting diol. wikipedia.org

For the synthesis of (R)-(-)-Tembamide, the resulting chiral diol serves as a versatile intermediate. researchgate.net Through a series of subsequent chemical transformations, which may include selective functional group manipulations and the introduction of the amino and benzoyl moieties, the chiral diol is converted into the final target molecule. This approach has been successfully utilized to produce (R)-(-)-Tembamide, demonstrating the utility of the Sharpless AD reaction in the asymmetric synthesis of natural products. researchgate.net

Sharpless AD as a Source of Chirality

The Sharpless Asymmetric Dihydroxylation (AD) has emerged as a powerful and reliable method for establishing the stereochemistry required for the synthesis of this compound. ncl.res.inarkat-usa.orgumich.edu This reaction involves the conversion of a prochiral alkene to a chiral diol with high enantioselectivity, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. mdpi.com The choice of the chiral ligand, either (DHQD)2PHAL or (DHQ)2PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S)-diol, respectively.

In the context of this compound synthesis, a common strategy involves the asymmetric dihydroxylation of a suitable aromatic alkene precursor. arkat-usa.org This key step introduces the two adjacent hydroxyl groups with a defined stereochemistry, which then serve as a chiral template for the subsequent installation of the amino and amide functionalities. The high enantiomeric excesses (ee) typically achieved in the Sharpless AD reaction are pivotal in producing this compound with high optical purity. arkat-usa.orgumich.edu The vicinal diols produced through this method are versatile intermediates that can be further manipulated to yield the target amino alcohol core of this compound. mdpi.com

Application to (R)-(-)-Tembamide Synthesis

A practical and highly enantioselective synthesis of (R)-(-)-Tembamide has been successfully achieved utilizing the Sharpless Asymmetric Dihydroxylation as the key chirality-inducing step. ncl.res.inarkat-usa.orgumich.edu The synthesis commences with an appropriate styrene derivative, which undergoes asymmetric dihydroxylation to furnish a chiral diol. arkat-usa.org

The general synthetic sequence is as follows:

Asymmetric Dihydroxylation: The starting alkene is subjected to Sharpless AD conditions using the (DHQD)2PHAL ligand to stereoselectively form the corresponding (R,R)-diol in high yield and enantiomeric excess. arkat-usa.org

Regioselective Conversion: The resulting diol is then regioselectively converted into a cyclic intermediate, such as a cyclic sulfite or sulfate, or is selectively tosylated at the primary hydroxyl group. researchgate.net

Nucleophilic Opening: This intermediate undergoes nucleophilic attack by an azide source, such as sodium azide, leading to the regioselective opening of the ring to introduce the azide group, which is a precursor to the amine. arkat-usa.org

Reduction and Acylation: The azido alcohol is then reduced, typically via catalytic hydrogenation, to afford the corresponding amino alcohol. Subsequent acylation of the amino group with benzoyl chloride yields the final product, (R)-(-)-Tembamide. arkat-usa.orgscielo.org.mx

Comparison of Synthetic Pathways

While the Sharpless Asymmetric Dihydroxylation provides a robust route to enantiopure this compound, other synthetic strategies have also been explored. A comparison of these pathways highlights the diversity of approaches available for asymmetric synthesis.

| Synthetic Approach | Key Chiral Source/Step | Advantages | Disadvantages |

| Sharpless Asymmetric Dihydroxylation | Chiral ligand-controlled dihydroxylation of an alkene. ncl.res.inarkat-usa.org | High enantioselectivity, well-established and reliable method. arkat-usa.orgmdpi.com | Requires a multi-step sequence from the diol intermediate. arkat-usa.org |

| Asymmetric Transfer Hydrogenation | Enantioenriched monosulfonamide–RhCp* complex in aqueous sodium formate (B1220265). researchgate.net | Utilizes water as a solvent, efficient reduction of a prochiral ketone precursor. researchgate.net | May require optimization of the catalyst and reaction conditions for high ee. |

| Chiral Cyanohydrin Chemistry | Asymmetric addition of trimethylsilylcyanide to an aldehyde catalyzed by a chiral Lewis acid complex. scielo.org.mx | Direct formation of a key C-C bond with chirality. | Requires subsequent reduction of the nitrile and acylation. scielo.org.mx |

| Biocatalytic Cascade | Concurrent biocatalytic cascade for the synthesis of an (S)-O-benzoyl cyanohydrin followed by hydrogenation. mdpi.com | Environmentally friendly (biocatalysis), can achieve excellent enantiopurity. mdpi.com | The overall yield can be limited by the efficiency of the enzymatic steps and subsequent chemical transformations. mdpi.com |

Each of these methodologies offers a distinct approach to establishing the crucial stereocenter in this compound. The choice of a particular synthetic pathway may depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific enantiomer being targeted. The Sharpless AD route remains a highly effective and frequently employed strategy due to its predictability and high degree of stereocontrol. arkat-usa.org

Derivatives and Analogues of Tembamide: Synthesis and Modification

Synthesis of Tembamide Acetate (B1210297) and Related Esters

This compound acetate, specifically (R)-(-)-tembamide acetate, has been identified and isolated from natural sources such as Piper mollicomum and Zanthoxylum capense. Its synthesis has been previously documented in scientific literature redalyc.org. Furthermore, this compound acetate can be obtained through hydrolysis from extracts of plants like Piper guayranum redalyc.org.

The formation of ester derivatives is a crucial step in some synthetic routes to this compound. A notable example is the synthesis of (S)-4-methoxymandelonitrile benzoate (B1203000), a cyanohydrin ester that serves as a key intermediate for (S)-tembamide. This ester is produced via a concurrent biocatalytic cascade involving immobilized Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase (B570770) A (CALA) acting on 4-anisaldehyde mdpi.commdpi.com. Alternatively, (±)-4-methoxymandelonitrile benzoate can be synthesized through the chemical benzoylation of (±)-4-methoxymandelonitrile using benzoyl chloride and pyridine (B92270) mdpi.com. Subsequent catalytic hydrogenation of this acylated cyanohydrin can lead to the formation of this compound mdpi.com.

Design and Synthesis of Novel this compound Analogs

The intrinsic anti-HIV activity reported for this compound has spurred research into the design and synthesis of novel analogues to enhance its therapeutic potential redalyc.orgresearchgate.net. In silico prioritization studies have identified this compound as a promising lead compound due to its favorable drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, coupled with a lack of predicted carcinogenicity or mutagenicity researchgate.net.

A significant area of investigation has focused on the synthesis of novel pyrazolo[4,3-c]pyridin-4-one derivatives as this compound analogs. Sixteen such derivatives have been synthesized and evaluated for their anti-HIV activity against various strains researchgate.net. While synthesized this compound and its initial four analogs showed weak activity against primary HIV-1 isolates, certain pyrazolo[4,3-c]pyridin-4-one derivatives exhibited notable efficacy. For instance, compound 12c demonstrated potent activity against HIV-1VB59 and HIV-1UG070, with IC50 values of 3.67 µM and 2.79 µM, respectively, and therapeutic indices of 185 and 243 researchgate.net.

Table 1: Anti-HIV Activity of Selected Pyrazolo[4,3-c]pyridin-4-one Analogs of this compound

| Compound | HIV-1 Strain (Subtype) | IC50 (µM) | Therapeutic Index |

| This compound | HIV-1UG070 (X4, D) | Weakly Active | - |

| This compound | HIV-1VB59 (R5, C) | Weakly Active | - |

| 12c | HIV-1VB59 (R5, C) | 3.67 | 185 |

| 12c | HIV-1UG070 (X4, D) | 2.79 | 243 |

| 12c | HIV-192/BR/018 (R5, B) | Effective | - |

| 12c | NIH-119 (X4/R5, B) | Effective | - |

| 12c | NARI-DR (R5, C) | Effective | - |

Note: Data for this compound itself indicates weak activity against primary isolates researchgate.net.

Semi-Synthetic Modifications of this compound and Related Structures

Semi-synthetic modifications involve deriving compounds from naturally occurring substances and chemically altering their structures to enhance properties such as stability, efficacy, or solubility fundacion-canna.eseupati.eu. The synthesis of this compound itself often employs a semi-synthetic approach, starting from readily available natural precursors.

For example, a common semi-synthetic route involves the conversion of chiral cyanohydrins, which can be derived from anisaldehyde, into β-amino alcohols. Subsequent acylation of these β-amino alcohols with benzoyl chloride yields this compound redalyc.orgscielo.org.mx. This process exemplifies how a natural or easily accessible starting material is chemically transformed to produce the target compound. The β-amino alcohol moiety, a core structural feature of this compound, is a critical building block in the synthesis of numerous active pharmaceutical ingredients, driving continuous efforts to develop new asymmetric synthetic routes and modifications for these vicinal amino alcohols and their derivatives mdpi.com.

Enantiomeric Specificity in Derivative Synthesis

This compound contains a chiral center, and its enantiomeric purity is crucial given that different enantiomers of a chiral drug can exhibit distinct biological activities mdpi.comsci-hub.searkat-usa.org. While naturally isolated this compound often occurs as a racemate or with low enantiomeric excess (e.e.), significant advancements have been made in developing enantioselective synthetic routes to obtain both (R)- and (S)-tembamide with high optical purity.

Table 2: Enantioselective Synthesis Methods for this compound

| Enantiomer | Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (S)-Tembamide | Biocatalytic Cascade & Hydrogenation | MeHNL, CALA, Raney Ni | 32 | 98 | mdpi.comresearchgate.net |

| (S)-Tembamide | Chemo-enzymatic One-Pot Synthesis | Alcohol Dehydrogenases, Pd Nanoparticles, Benzoyl Chloride | 73 | >99 | rsc.org |

| (R)-Tembamide | Chiral Schiff-Base Titanium Complex Catalysis | Titanium(IV)-Schiff base complex, Trimethylsilylcyanide, Diborane (B8814927), Benzoyl chloride | High | 95 | redalyc.orgscielo.org.mx |

| (R)-Tembamide | Asymmetric Transfer Hydrogenation (ATH) | Rh complex ([RhCp*/19]), Sodium formate (B1220265) | 95 | 99 | benthamscience.comresearchgate.net |

| (R)-Tembamide | Biocatalytic Reduction | Daucus carota root | 85-92 | 99-100 | sci-hub.seresearchgate.net |

| (R)-Tembamide | Via Enantioenriched Cyanohydrin O-phosphates | Aluminum complexes of BINOLAM ligand | - | High | nih.gov |

| (R)-Tembamide | Sharpless Asymmetric Dihydroxylation (AD) | (DHQD)2PHAL, K3Fe(CN)6, K2CO3, OsO4 | 90-92 (overall) | High | arkat-usa.orgresearchgate.netumich.edu |

| (R)-Tembamide | Asymmetric Nitroaldol Reaction | Polymeric Cu(II) complexes | Good | Up to 98 | researchgate.net |

Specific Enantioselective Synthesis Approaches:

For (S)-Tembamide:

An asymmetric two-step catalytic route has been developed, starting from 4-anisaldehyde. The initial step involves a concurrent bi-enzymatic cascade that utilizes immobilized Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase A (CALA) to synthesize (S)-4-methoxymandelonitrile benzoate. This O-benzoyl cyanohydrin is then converted to (S)-tembamide through a hydrogenation reaction catalyzed by Raney Ni, yielding the product with 32% yield and 98% e.e. mdpi.comresearchgate.net.

A highly integrated chemo-enzymatic one-pot synthesis provides (S)-tembamide in 73% yield with over 99% e.e. This four-step process combines the asymmetric reduction of 2-azido ketones catalyzed by alcohol dehydrogenases with subsequent azide (B81097) hydrogenation by palladium nanoparticles, followed by in situ benzoylation rsc.org.

For (R)-Tembamide:

Enantioselective synthesis can be achieved by reacting anisaldehyde with trimethylsilylcyanide, catalyzed by a chiral Schiff-base titanium complex. This yields a chiral cyanohydrin (95% e.e.), which is then reduced with diborane to a β-amino alcohol. Subsequent acylation with benzoyl chloride produces (R)-tembamide with high optical purity (95% e.e.) redalyc.orgscielo.org.mx.

Asymmetric Transfer Hydrogenation (ATH) has proven effective, obtaining (R)-(-)-tembamide in high yield (95%) and enantiomeric excess (99%) by reducing corresponding ketones using a Rh complex ([RhCp*/19]) with sodium formate as the hydride donor benthamscience.comresearchgate.net.

Biocatalytic reduction of α-azidoarylketones using enzymes from Daucus carota root provides (R)-2-azido-1-arylethanols, which are precursors to (R)-tembamide, with excellent enantioselectivity (99-100% e.e.) and good yields (85-92%) sci-hub.seresearchgate.net.

The use of aluminum complexes of chiral BINOLAM ligands in the enantioselective cyanation-O-functionalization of aldehydes leads to enantioenriched cyanohydrin O-phosphates, which serve as valuable intermediates for the synthesis of (-)-tembamide nih.gov.

The Sharpless asymmetric dihydroxylation (AD) procedure has also been successfully employed for the highly enantioselective synthesis of (R)-(-)-tembamide arkat-usa.orgresearchgate.netumich.edu.

An asymmetric nitroaldol (Henry) reaction, catalyzed by polymeric Cu(II) complexes, yields (R)-β-nitroalcohol, a chiral intermediate for this compound, with high enantiomeric excess (up to 98% e.e.). This intermediate can then be converted into (R)-tembamide through a three-step sequence researchgate.net.

Preclinical Biological Activity Investigations of Tembamide

Antiviral Activities in Cellular Models

While Tembamide and its analogues have been noted for antiviral properties, specific data from standardized cellular models are crucial for detailed characterization. The following sections outline the established experimental systems used for evaluating anti-HIV activity, which are essential for contextualizing the compound's potential.

The evaluation of novel compounds against human immunodeficiency virus type 1 (HIV-1) often begins with laboratory-adapted viral strains. Strains such as HIV-1IIIB (a T-tropic strain) and HIV-1Ada5 (an M-tropic strain) are commonly used. These strains are propagated in susceptible cell lines, like the H9 human T-cell line, to measure the ability of a compound to inhibit viral replication, typically quantified by reverse transcriptase activity or p24 antigen production. nih.gov Although the broader class of amides has been investigated for anti-HIV activity, specific experimental data detailing the inhibitory concentrations of this compound against HIV-1IIIB or HIV-1Ada5 in H9 cells are not extensively detailed in publicly available scientific literature.

To assess the potential clinical relevance of an antiviral compound, it is critical to test its efficacy against primary HIV-1 isolates, which are more representative of the viral diversity in the infected population. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated reporter genes for luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR). pubcompare.ainih.gov This system allows for sensitive and quantitative measurement of viral entry and replication for a wide range of primary isolates, such as the X4-tropic HIV-1UG070 and the R5-tropic HIV-1VB59. mdpi.com To date, specific studies quantifying the neutralizing activity of this compound against these or other primary HIV-1 isolates using the TZM-bl assay system have not been reported in the available literature.

Antifungal Activities (In Vitro)

In vitro studies have demonstrated that this compound possesses notable antifungal properties against specific fungal species. These investigations, conducted via direct bioautographic analyses, have quantified the minimum amount of the compound required to inhibit fungal growth.

This compound has been shown to exhibit moderate in vitro antifungal activity against the fungus Cladosporium cladosporioides. In bioautographic assays, the minimum amount of this compound required for the inhibition of fungal growth on thin-layer chromatography (TLC) plates was determined to be 5.0 μg. The related compound, (R)-(-)-tembamide acetate (B1210297), displayed identical activity at the same concentration.

The antifungal activity of this compound was also evaluated against Cladosporium sphaerospermum. The compound demonstrated significant potency, with a minimum inhibitory amount of 1.0 μg in direct bioautographic analyses. This level of activity was comparable to that of the positive control antifungal agent, nystatin, which had a detection limit of 1 μg. (R)-(-)-tembamide acetate also showed activity at 1.0 μg against this species.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds

| Compound | Test Organism | Minimum Inhibitory Amount (μg) |

|---|---|---|

| This compound | Cladosporium cladosporioides | 5.0 |

| Cladosporium sphaerospermum | 1.0 | |

| (R)-(-)-tembamide acetate | Cladosporium cladosporioides | 5.0 |

| Cladosporium sphaerospermum | 1.0 |

| Nystatin (Control) | Cladosporium sphaerospermum | 1.0 |

Antimicrobial and Quorum Sensing Modulation Studies (In Vitro)

Investigations into the broader antimicrobial spectrum of this compound have identified activity against certain bacteria. However, its role in modulating bacterial communication systems like quorum sensing remains an area for further exploration.

The analogue this compound acetate has been reported to possess antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. Specific details regarding the minimum inhibitory concentration (MIC) or bactericidal effects are not extensively documented.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.govnih.govmdpi.com A review of the scientific literature indicates that studies specifically investigating the ability of this compound to inhibit or modulate quorum sensing pathways in bacteria have not been published.

Inhibition of Biofilm Formation (e.g., in P. aeruginosa)

Specific studies detailing the activity of this compound against biofilm formation by pathogens such as Pseudomonas aeruginosa are not readily found in the reviewed literature. While the inhibition of biofilm is a critical area of research for novel antimicrobial agents, data directly implicating this compound in this process is currently unavailable.

Modulation of Virulence Factors (e.g., pyocyanin, elastase)

Information regarding the specific effects of this compound on the modulation of key virulence factors of P. aeruginosa, such as the production of pyocyanin and elastase, is not available in the surveyed scientific papers. The investigation of how chemical compounds interfere with bacterial virulence is a significant field, but this compound has not been a specific subject of such published studies.

Anticancer/Cytotoxic Potential in Cellular Models

While the broader class of benzamide (B126) derivatives has been investigated for anticancer properties, specific data for this compound is sparse.

Evaluation in Human Cancer Cell Lines (e.g., breast cancer, leukemia)

Comprehensive evaluations of this compound's cytotoxic potential across a wide panel of human cancer cell lines, including specific data for breast cancer or leukemia cell lines, are not detailed in the available literature. Consequently, no data table of IC50 values can be provided.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

The precise mechanisms through which this compound may induce apoptosis or modulate the cell cycle in cancer cells have not been specifically elucidated in published research. Studies on other N-substituted benzamides suggest that compounds in this class can induce apoptosis through pathways involving cytochrome c release and caspase activation, often preceded by a G2/M cell cycle block. nih.gov However, experiments confirming this specific mechanism for this compound are not present in the available sources.

Inhibition of Cell Proliferation in Cancer Cell Lines

Direct evidence and quantitative data from studies focused on this compound's ability to inhibit the proliferation of specific cancer cell lines are not available in the reviewed literature.

Enzyme Modulation Studies (In Vitro and Computational)

Specific in vitro or computational studies investigating the interaction of this compound with particular enzymes are not described in the available scientific literature. While molecular docking and enzyme inhibition studies are common for benzamide derivatives to explore their mechanisms of action, such analyses specifically targeting this compound have not been published.

Investigation of Enzyme Inhibition Mechanisms

Preclinical investigations focusing specifically on the enzyme inhibition mechanisms of this compound are not extensively detailed in publicly available scientific literature. In pharmacology, understanding how a compound inhibits an enzyme is crucial, and this is typically categorized into several mechanisms. youtube.comyoutube.com Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. youtube.com Non-competitive inhibitors bind to an allosteric site, changing the enzyme's shape and reducing its efficacy, regardless of whether the substrate is bound. youtube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com

While the specific mechanism for this compound has not been explicitly elucidated, research into other pharmacologically active amides, such as inhibitors of fatty acid amide hydrolase (FAAH), often reveals competitive or irreversible inhibition mechanisms. nih.gov Determining the precise mechanism for this compound would require dedicated enzymatic assays to assess its interaction with specific target enzymes.

Kinetic Studies of Enzyme Interaction

Detailed kinetic studies characterizing the interaction of this compound with specific enzymes are not readily found in the current body of research. Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and is fundamental in drug development for quantifying an inhibitor's potency. wikipedia.orglibretexts.org Key parameters determined in these studies include the Michaelis constant (K_M), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum rate (V_max). libretexts.org

Inhibitors alter these kinetic parameters in predictable ways depending on their mechanism of action. For instance, a competitive inhibitor increases the apparent K_M without changing the V_max, while a non-competitive inhibitor decreases the V_max without affecting the K_M. youtube.com To characterize this compound's effect on any given enzyme, kinetic experiments would be necessary to measure these values and determine the inhibition constant (K_i), which quantifies the inhibitor's binding affinity.

Other Investigated Preclinical Activities

Adrenaline-like Activity (Preclinical)

Direct preclinical studies examining the adrenaline-like or adrenergic activity of this compound are limited. However, research into structurally similar compounds provides some insight. The related alkaloidal-amide, Aegeline, has been investigated for its potential as a beta(3)-adrenergic receptor (AR) agonist based on computational modeling and its observed effects on lipid metabolism. nih.gov Agonism at β3-ARs is known to stimulate lipolysis and increase metabolic rate, effects that are broadly similar to some actions of adrenaline. This suggests a potential, though unconfirmed, avenue for this compound's biological activity, but specific preclinical testing is required to validate any direct adrenergic effects.

Mild Insecticidal Properties (Preclinical)

While various amide-containing compounds have been successfully developed as insecticides, with some acting as antagonists for receptors like the γ-aminobutyric acid (GABA) receptor in insects, specific preclinical data on the insecticidal properties of this compound is not available in the reviewed literature. nih.gov The insecticidal potential of novel chemical structures is often evaluated through bioassays against common pests, but reports of such testing with this compound are not currently published. nih.govresearchgate.net

Hypoglycemic Activity of Related Compounds (e.g., Aegeline)

Significant preclinical research has been conducted on Aegeline, a compound structurally related to this compound, demonstrating its hypoglycemic properties. In a study using a streptozotocin-induced diabetic rat model, oral administration of Aegeline resulted in a notable reduction in blood glucose levels. nih.gov These findings indicate that compounds within this structural class possess antihyperglycemic potential.

Aqueous extracts of seeds from Aegle marmelos, a natural source of Aegeline, have also shown potent antidiabetic and hypolipidemic effects in diabetic rats. nih.gov Treatment with the extract led to a significant decrease in fasting blood glucose, total cholesterol, LDL, and triglycerides, while increasing HDL cholesterol. nih.gov

Below is a data table summarizing the antihyperglycemic effects of Aegeline in a preclinical model.

| Compound | Dose | Animal Model | Time Point | Blood Glucose Reduction (%) |

| Aegeline | 100 mg/kg | STZ-induced diabetic rats | 5 hours | 12.9% |

| Aegeline | 100 mg/kg | STZ-induced diabetic rats | 24 hours | 16.9% |

Data sourced from a study on the antihyperglycemic activity of Aegeline. nih.gov

Antibiotic Modulator Properties

The potential for this compound to act as an antibiotic modulator has not been specifically investigated in preclinical studies. Antibiotic modulators are compounds that can enhance the efficacy of existing antibiotics, often by disrupting bacterial resistance mechanisms, and represent a critical area of research in combating multidrug-resistant pathogens. nih.govmanufacturingchemist.com Natural products are a rich source of such molecules, which may act by inhibiting efflux pumps or enzymes that degrade antibiotics. nih.gov While the general class of natural amides is of interest in this field, there is currently no direct evidence from preclinical models to suggest that this compound possesses these properties.

Structure Activity Relationship Sar Studies and Molecular Design of Tembamide and Its Analogs

Rational Design of Tembamide Derivatives for Enhanced Activity

This compound is a benzamide (B126) derivative, a structural class frequently encountered in pharmaceuticals due to its versatility in engaging with various biological targets. ontosight.ai Ongoing research into benzamide derivatives, including this compound, is driven by their potential as lead compounds for drug development. ontosight.ai The rational design of this compound derivatives involves a systematic approach to modify its chemical structure to improve desired properties such as potency, selectivity, and pharmacokinetic profiles. upmbiomedicals.combiobide.comhitgen.com

One significant area of investigation involves the synthesis and evaluation of this compound analogs, particularly for their anti-HIV activity. In silico prioritization studies have identified this compound as a promising lead due to its favorable druglikeness, absorption, and metabolism properties, coupled with a lack of predicted carcinogenicity, mutagenicity, and toxic potential. researchgate.net While initial synthesized this compound and its four analogs demonstrated weak activity against primary HIV-1 isolates (HIV-1UG070 and HIV-1VB59) in TZM-bl cell lines, these findings suggest considerable scope for improving their activity through further structural modifications and optimization. researchgate.net This process of lead optimization is crucial for refining initial "hits" into more potent and selective "lead" compounds for preclinical development. upmbiomedicals.comhitgen.com

Impact of Stereochemistry on Biological Activity

This compound possesses a chiral center, specifically indicated by the "2S" configuration in its N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide chemical name. ontosight.ai The stereochemistry of a compound can profoundly influence its interaction with biological targets, which are often stereospecific. ontosight.ainih.govmdpi.com Consequently, different enantiomers, such as (-)-tembamide and (+)-Tembamide, can exhibit distinct profiles of activity or potency. ontosight.aimdpi.com

Naturally, this compound has been isolated as a racemate or with low enantiomeric excess (e.e.), prompting extensive efforts to develop enantioselective synthetic routes to obtain both enantiomers in high purity. mdpi.com For instance, (S)-tembamide has been synthesized with excellent enantiopurity, achieving up to 98% and even greater than 99% e.e. through multi-catalytic and chemo-enzymatic routes. mdpi.comresearchgate.netrsc.org

The importance of stereochemistry is further highlighted by reports on the biological activities of specific enantiomers:

(S)-Tembamide has been reported to exhibit anti-HIV activity. mdpi.comresearchgate.netresearchgate.net

(+)-Tembamide has shown potent anti-HIV-1 activity against laboratory-adapted strains HIV-1IIIB and HIV-1Ada5 in H9 cell lines. researchgate.net

(R)-(-)-Tembamide, synthesized enantioselectively, is known for its hypoglycemic activity and is used in traditional Indian medicine. arkat-usa.org In many aryl ethanolamine (B43304) drugs, the (R)-enantiomer is often associated with the primary biological activity. arkat-usa.orgresearchgate.net

The varied biological properties observed among enantiomers underscore the critical need for stereoselective synthesis and evaluation in this compound research.

Table 1: Reported Enantiopurity and Biological Activities of this compound Stereoisomers

| Compound | Enantiomeric Excess (e.e.) | Reported Biological Activity | Reference |

| (S)-Tembamide | 98-99% | Anti-HIV activity | mdpi.comresearchgate.netrsc.org |

| (+)-Tembamide | Not specified | Potent anti-HIV-1 activity (HIV-1IIIB, HIV-1Ada5) in H9 cell line | researchgate.net |

| (R)-(-)-Tembamide | 95% | Hypoglycemic activity, used in traditional Indian medicine | arkat-usa.orgredalyc.org |

| Racemic this compound | Low e.e. or racemic | Hypoglycemic activity, adrenaline-like activity, mild insecticidal properties, anti-HIV activity | mdpi.comscielo.org.mxbioline.org.br |

Identification of Pharmacophores and Key Structural Features

The core structural identity of this compound as an N-acyl-β-amino alcohol derivative is central to its biological activity. mdpi.comrsc.org The molecule's benzamide scaffold is a common motif in many pharmaceuticals, suggesting its effectiveness in interacting with various biological targets. ontosight.ai Key structural components include a hydroxy group and a 4-methoxyphenyl (B3050149) group attached to the ethyl chain linked to the benzamide core. These groups contribute to the compound's physicochemical properties, influencing its solubility, metabolic stability, and interactions with biological macromolecules. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure and its biological activity. This enables the prediction of activity for new or untested compounds and aids in the rational design of derivatives. researchgate.netneuroquantology.com

In the context of this compound, QSAR studies have been employed, particularly in the investigation of its anti-HIV activity and the optimization of its analogs. researchgate.net14.139.57dntb.gov.uadntb.gov.ua These studies often involve:

In silico prioritization: Assessing properties like quantitative estimation of druglikeness (QED), carcinogenicity, mutagenicity, absorption, and metabolism. researchgate.net

Activity prediction: Developing models to predict biological endpoints based on structural descriptors. researchgate.net

Integration with other computational methods: QSAR is frequently combined with molecular docking and molecular dynamics simulations to gain deeper insights into ligand-protein interactions and optimal binding conformations. neuroquantology.comphyschemres.orgnih.gov

Although synthesized this compound analogs showed weak activity against primary HIV-1 isolates in recent studies, the application of QSAR modeling in their design underscores its utility in identifying areas for structural improvement to achieve more potent anti-HIV compounds. researchgate.net This iterative process of design, synthesis, and QSAR analysis is crucial for guiding the development of this compound derivatives with enhanced therapeutic profiles.

Advanced Spectroscopic and Structural Elucidation Studies of Tembamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the detailed structural assignment of tembamide, providing insights into the connectivity and spatial arrangement of its atoms. Both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional (2D) NMR experiments, have been extensively utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits characteristic signals corresponding to its distinct proton environments. For (S)-tembamide in DMSO-d₆ at 300 MHz, key chemical shifts include δ 3.25–3.34 ppm (1H, m, CH₂), 3.40–3.49 ppm (1H, m, CH₂), 3.73 ppm (3H, s, OCH₃), 4.72 ppm (1H, dt, J = 7.5 Hz, 4.8 Hz, CH-OH), 5.41 ppm (1H, d, J = 4.5 Hz, OH), and various aromatic proton signals fishersci.ca. Another study reported ¹H NMR data for (R)-(-)-tembamide in CDCl₃ at 500 MHz, showing signals at δ 7.74 ppm (2H, d, J = 7.1 Hz), 7.48 ppm (1H, t, J = 7.4 Hz), 7.39 ppm (2H, t, J = 7.8 Hz), 7.29 ppm (2H, d, J = 8.5 Hz), 6.88 ppm (2H, d, J = 8.7 Hz), 6.69 ppm (br. s, 1H), 4.85 ppm (1H, dd, J₁ = 3.2 Hz and J₂ = 7.8 Hz), 3.88-3.81 ppm (1H, m), 3.77 ppm (3H, s), and 3.53-3.39 ppm (1H, m) uni.lunih.gov.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. For (S)-tembamide in DMSO-d₆ at 300 MHz, ¹³C NMR chemical shifts were reported at δ 47.6, 54.9, 70.6, 113.3, 127.0, 127.1, 128.1, 130.9, 134.5, 135.7, 158.2, and 166.2 ppm fishersci.ca. For (R)-(-)-tembamide in CDCl₃ at 125 MHz, ¹³C NMR signals appeared at δ 168.52, 159.31, 134.12, 133.89, 131.61, 128.55, 127.07, 113.43, 73.19, 55.27, and 47.74 ppm uni.lunih.gov. Another report for this compound in DMSO-d₆ at 50 MHz listed signals at δ 47.02, 54.44, 71.57, 112.87, 120.87, 126.87, 127.99, 128.63, 134.31, 139.17, 148.21, and 165.83 ppm wikipedia.org.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Type | Coupling Constant (J, Hz) | Assignment | Solvent / Frequency | Source |

| ¹H | 3.25–3.34 | m | - | CH₂ | DMSO-d₆, 300 MHz | fishersci.ca |

| 3.40–3.49 | m | - | CH₂ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 3.73 | s | - | OCH₃ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 4.72 | dt | 7.5, 4.8 | CH-OH | DMSO-d₆, 300 MHz | fishersci.ca | |

| 5.41 | d | 4.5 | OH | DMSO-d₆, 300 MHz | fishersci.ca | |

| 6.89 | d | 8.7 | Ar-m | DMSO-d₆, 300 MHz | fishersci.ca | |

| 7.28 | d | 8.7 | Ar-o | DMSO-d₆, 300 MHz | fishersci.ca | |

| 7.45 | t | 6.9 | Ar-m′ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 7.51 | tt | 6.9, 1.5 | Ar-p′ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 7.83 | dd | 6.9, 1.5 | Ar-o′ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 8.47 | t | 5.4 | NH | DMSO-d₆, 300 MHz | fishersci.ca | |

| 7.74 | d | 7.1 | Aromatic | CDCl₃, 500 MHz | uni.lunih.gov | |

| 7.48 | t | 7.4 | Aromatic | CDCl₃, 500 MHz | uni.lunih.gov | |

| 7.39 | t | 7.8 | Aromatic | CDCl₃, 500 MHz | uni.lunih.gov | |

| 7.29 | d | 8.5 | Aromatic | CDCl₃, 500 MHz | uni.lunih.gov | |

| 6.88 | d | 8.7 | Aromatic | CDCl₃, 500 MHz | uni.lunih.gov | |

| 6.69 | br. s | - | NH | CDCl₃, 500 MHz | uni.lunih.gov | |

| 4.85 | dd | 3.2, 7.8 | CH-OH | CDCl₃, 500 MHz | uni.lunih.gov | |

| 3.88-3.81 | m | - | CH₂ | CDCl₃, 500 MHz | uni.lunih.gov | |

| 3.77 | s | - | OCH₃ | CDCl₃, 500 MHz | uni.lunih.gov | |

| 3.53-3.39 | m | - | CH₂ | CDCl₃, 500 MHz | uni.lunih.gov | |

| ¹³C | 47.6 | - | - | CH₂ | DMSO-d₆, 300 MHz | fishersci.ca |

| 54.9 | - | - | OCH₃ | DMSO-d₆, 300 MHz | fishersci.ca | |

| 70.6 | - | - | CH-OH | DMSO-d₆, 300 MHz | fishersci.ca | |

| 113.3 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 127.0 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 127.1 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 128.1 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 130.9 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 134.5 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 135.7 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 158.2 | - | - | Aromatic | DMSO-d₆, 300 MHz | fishersci.ca | |

| 166.2 | - | - | C=O | DMSO-d₆, 300 MHz | fishersci.ca | |

| 168.52 | - | - | C=O | CDCl₃, 125 MHz | uni.lunih.gov | |

| 159.31 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 134.12 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 133.89 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 131.61 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 128.55 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 127.07 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 113.43 | - | - | Aromatic | CDCl₃, 125 MHz | uni.lunih.gov | |

| 73.19 | - | - | CH-OH | CDCl₃, 125 MHz | uni.lunih.gov | |

| 55.27 | - | - | OCH₃ | CDCl₃, 125 MHz | uni.lunih.gov | |

| 47.74 | - | - | CH₂ | CDCl₃, 125 MHz | uni.lunih.gov | |

| 47.02 | - | - | CH₂ | DMSO-d₆, 50 MHz | wikipedia.org | |

| 54.44 | - | - | OCH₃ | DMSO-d₆, 50 MHz | wikipedia.org | |

| 71.57 | - | - | CH-OH | DMSO-d₆, 50 MHz | wikipedia.org | |

| 112.87 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 120.87 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 126.87 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 127.99 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 128.63 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 134.31 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 139.17 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 148.21 | - | - | Aromatic | DMSO-d₆, 50 MHz | wikipedia.org | |

| 165.83 | - | - | C=O | DMSO-d₆, 50 MHz | wikipedia.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound through their unique vibrational frequencies. The IR spectra of this compound typically show absorption bands corresponding to the hydroxyl (O-H), amide N-H, and carbonyl (C=O) functionalities, as well as aromatic C-H stretches.

For (R)-(-)-tembamide, characteristic IR absorption bands (KBr pellet) have been reported at 3345 cm⁻¹, 3299 cm⁻¹ (O-H and N-H stretches), 1633 cm⁻¹ (C=O stretch of the amide), 1245 cm⁻¹, and 1031 cm⁻¹ uni.lunih.gov. Another study reported IR data for this compound (KBr pellet) at 3492 cm⁻¹, 3385 cm⁻¹, 1628 cm⁻¹, and 1042 cm⁻¹ wikipedia.org. In CHCl₃, IR bands were observed at 3417 cm⁻¹, 2926 cm⁻¹, 1611 cm⁻¹, 1512 cm⁻¹, 1240 cm⁻¹, 1217 cm⁻¹, 1174 cm⁻¹, 769 cm⁻¹, 668 cm⁻¹, and 475 cm⁻¹ chem960.com.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Medium/Form | Source |

| 3492 | O-H / N-H stretch | KBr | wikipedia.org |

| 3385 | O-H / N-H stretch | KBr | wikipedia.org |

| 3345 | O-H / N-H stretch | KBr | uni.lunih.gov |

| 3299 | O-H / N-H stretch | KBr | uni.lunih.gov |

| 3417 | O-H / N-H stretch | CHCl₃ | chem960.com |

| 2926 | C-H stretch | CHCl₃ | chem960.com |

| 1633 | Amide C=O stretch | KBr | uni.lunih.gov |

| 1628 | Amide C=O stretch | KBr | wikipedia.org |

| 1611 | Aromatic C=C stretch | CHCl₃ | chem960.com |

| 1512 | Aromatic C=C stretch | CHCl₃ | chem960.com |

| 1245 | C-O stretch (ether/alcohol) | KBr | uni.lunih.gov |

| 1042 | C-O stretch (alcohol) | KBr | wikipedia.org |

| 1031 | C-O stretch (alcohol) | KBr | uni.lunih.gov |

Mass Spectrometry (MS) Techniques (e.g., EM-IES, LC-MS, HRMS-ESI) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) techniques are indispensable for determining the molecular mass of this compound and providing insights into its fragmentation patterns, which aid in structural confirmation.

The molecular formula of this compound is C₁₆H₁₇NO₃, with a monoisotopic mass of 271.120843 Da nih.gov. Mass spectrometry data for this compound has shown a molecular ion peak (M⁺) at m/z 271 wikipedia.orgchem960.com. Predicted collision cross section (CCS) values for various adducts have been reported, such as [M+H]⁺ at m/z 272.12813 (CCS 163.4 Ų), [M+Na]⁺ at m/z 294.11007 (CCS 175.4 Ų), and [M-H]⁻ at m/z 270.11357 (CCS 167.1 Ų) nih.gov. Electron Ionization Mass Spectrometry (EIMS) of this compound has shown a molecular ion at m/z 269 [M⁺] (11.16%) and significant fragments at m/z 213 (100%), 185 (15.8%), 170 (40.8%), 91 (67.7%), 77 (13.8%), and 65 (20.2%) chem960.com. Liquid Chromatography-Mass Spectrometry (LC-MS) has also been utilized in the analysis of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the absolute configuration and solid-state structure of crystalline compounds like this compound. This method involves analyzing the diffraction pattern produced when X-rays interact with the ordered atomic arrangement within a crystal, allowing for the construction of a three-dimensional electron density map.

For this compound, X-ray crystal structure data has been reported and used to confirm its structure, including its absolute configuration uni.lunih.gov. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

Optical Rotation Measurements for Enantiomeric Characterization

Optical rotation measurements are crucial for the enantiomeric characterization of chiral compounds such as this compound, which possesses a chiral center pharmatutor.orgfishersci.ca. The specific optical rotation ([α]D) is a physical property that indicates the extent and direction to which a chiral substance rotates plane-polarized light.

For (R)-(-)-tembamide, specific optical rotation values have been reported. One study found [α]D = -58.40° (c = 0.53, CHCl₃) uni.lunih.gov, while another cited a literature value of [α]D = -55.31° (c = 0.5, CHCl₃) uni.lunih.gov. For (S)-tembamide, a specific optical rotation value of [α]²⁰D = +47.50° (c = 1, CHCl₃) has been reported, with a literature value of +48.80° (c = 1, CHCl₃) uni.lu. The enantiomeric purity of (S)-tembamide synthesized via a chemo-enzymatic route was reported to be >99% enantiomeric excess (ee).

Table 3: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Optical Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) | Source |

| (R)-(-) | -58.40° | 0.53 | CHCl₃ | Not specified | uni.lunih.gov |

| (R)-(-) | -55.31° (lit.) | 0.5 | CHCl₃ | Not specified | uni.lunih.gov |

| (S)-(+) | +47.50° | 1 | CHCl₃ | Not specified | uni.lu |

| (S)-(+) | +48.80° (lit.) | 1 | CHCl₃ | Not specified | uni.lu |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the enantiomeric excess (e.e.) of chiral compounds, including this compound. This method separates enantiomers based on their differential interactions with a chiral stationary phase.

Chiral HPLC analysis has been successfully employed to quantify the enantiomeric purity of this compound. For example, (S)-tembamide synthesized via a biocatalytic cascade was analyzed by chiral HPLC, demonstrating 98% e.e. fishersci.ca. The quantification of (S)- and (R)-tembamide, along with other related compounds, was achieved using chiral normal phase HPLC with a Hitachi Elite LaChrom HPLC system, utilizing a D₂ lamp UV detector fishersci.ca. A Daicel chiral OD column was frequently used for this purpose, with eluent systems such as n-heptane/isopropanol (8:2 v/v) or hexane/isopropanol (8.5:1.5) at a flow rate of 0.5 mL/min, monitored at 254 nm wavelength fishersci.cawikipedia.org. The enantiomeric excess of azido (B1232118) alcohols, precursors to this compound, was also determined by chiral HPLC analysis wikipedia.org.

Computational and Theoretical Chemistry Studies on Tembamide

In Silico Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, the assessment of a compound's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to minimize the high attrition rates in later developmental phases. Computational models provide a rapid and cost-effective means to predict these properties.

A significant in silico study was conducted to prioritize potential anti-HIV-1 leads from a selection of natural products, where Tembamide was a key compound of interest. eurekaselect.comingentaconnect.com This research utilized computational tools to predict the Quantitative Estimate of Drug-likeness (QED) and various ADMET parameters. The results of this analysis identified this compound as a promising lead compound. eurekaselect.comingentaconnect.comresearchgate.net

Table 1: Predicted ADMET and Drug-Likeness Properties of this compound

| Property | Predicted Outcome | Reference |

|---|---|---|

| Drug-Likeness (QED) | Favorable | eurekaselect.comingentaconnect.comresearchgate.net |

| Absorption | Good | eurekaselect.comingentaconnect.com |

| Metabolism | Favorable | eurekaselect.comingentaconnect.com |

| Carcinogenicity | Non-carcinogenic | eurekaselect.comingentaconnect.comresearchgate.net |

| Mutagenicity | Non-mutagenic | eurekaselect.comingentaconnect.comresearchgate.net |

| Toxicity | Low potential | eurekaselect.comingentaconnect.com |

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

While general molecular docking studies have been mentioned in the context of plants containing this compound or for its analogs, specific and detailed molecular docking and dynamics simulations focusing exclusively on this compound's interaction with specific biological targets are not extensively available in the reviewed scientific literature. Such studies would be invaluable in elucidating the precise binding modes and affinities of this compound with its potential protein targets, providing a molecular basis for its observed biological activities.

Network Pharmacology Approaches for Mechanism of Action and Target Prediction

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drug molecules, their multiple targets, and the intricate network of biological pathways. umm.ac.id This methodology allows for a more holistic understanding of a compound's mechanism of action.